(2S)-2-Amino-4-methoxy-2-methylbutanoic acid
Description
(2S)-2-Amino-4-methoxy-2-methylbutanoic acid is a non-proteinogenic amino acid characterized by a stereospecific (S)-configuration at the α-carbon, a methoxy group at the C4 position, and a methyl group at the C2 position. Such compounds often serve as intermediates in peptide synthesis, enzyme inhibitors, or modulators of metabolic pathways .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-2-amino-4-methoxy-2-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
WOTCLVZZFBUGGO-LURJTMIESA-N |
Isomeric SMILES |
C[C@](CCOC)(C(=O)O)N |
Canonical SMILES |
CC(CCOC)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Strecker Synthesis with Modified Backbone Assembly
The Strecker reaction provides a classical pathway for α-amino acid synthesis. For (2S)-2-Amino-4-methoxy-2-methylbutanoic acid, this approach requires a pre-functionalized ketone precursor.
-
Ketone Preparation : 4-Methoxy-2-methyl-2-butanone is synthesized via Claisen condensation of methyl methoxyacetate with acetone.
-
Strecker Reaction : Treatment with ammonium chloride and potassium cyanide in aqueous ethanol (40–60°C, 12 h) yields the α-aminonitrile intermediate.
-
Acid Hydrolysis : Refluxing with 6M HCl (100°C, 6 h) liberates the amino acid.
Key Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Ketone | 78 | 95 |
| Aminonitrile | 65 | 90 |
| Hydrolysis | 58 | 88 |
Limitations include moderate enantioselectivity (racemic mixture) and the need for subsequent chiral resolution.
Grignard Reaction-Based Alkylation
Grignard reagents enable direct introduction of the C2 methyl group. A representative protocol derived from triazine synthesis methodologies (,):
Protocol :
-
Ester Substrate : Ethyl 4-methoxy-2-oxobutanoate is treated with methylmagnesium chloride (0°C, THF, 2 h).
-
Quench and Isolation : Aqueous workup followed by recrystallization from hexane/ethyl acetate yields the tertiary alcohol.
-
Oxidation : TEMPO/BAIB oxidation converts the alcohol to the ketone.
-
Reductive Amination : Sodium cyanoborohydride and ammonium acetate in methanol introduce the amino group.
Optimization Insights :
Ozonolysis-Mediated Carboxylation
Adapting ozonolysis strategies from diketone synthesis ():
Steps :
-
Olefin Precursor : 4-Methoxy-2-methyl-2-pentenoic acid ethyl ester is ozonized in methanol/water (–78°C).
-
Reductive Workup : Dimethyl sulfide cleavage generates the aldehyde intermediate.
-
Oxidation : Jones oxidation yields the carboxylic acid.
-
Bucherer–Bergs Reaction : Urea-mediated cyclization introduces the amino group.
Performance Metrics :
-
Overall yield: 42% over 4 steps.
-
Requires chiral HPLC for enantiomer separation (final ee: 85%).
Enzymatic and Biocatalytic Methods
Transaminase-Catalyzed Dynamic Kinetic Resolution
Building on enzymatic amine synthesis ():
Biocatalytic Route :
-
Substrate : 4-Methoxy-2-methyl-2-oxobutanoic acid.
-
Transaminase : ω-Transaminase from Arthrobacter citreus (expressed in E. coli).
-
Amine Donor : 2-Aminopropane (50 mM, 1.5 eq).
Reaction Conditions :
-
30°C, pH 7.5, 8 h.
-
Pyridoxal 5'-phosphate (0.2 mM) as cofactor.
Outcomes :
| Parameter | Value |
|---|---|
| Conversion | 98% |
| ee | >99% (S) |
| Productivity | 6.2 g/L/h |
This method eliminates racemization and achieves industrial-scale feasibility ().
Asymmetric Hydrogenation of Enamides
Rhodium-catalyzed hydrogenation of β-methoxy-α-methylenamide precursors:
Catalyst System :
-
Rhodium(I)-(S,S)-Et-DuPhos complex (0.5 mol%).
-
Hydrogen pressure: 50 psi.
Results :
-
Turnover frequency (TOF): 1,200 h⁻¹.
-
Enantiomeric ratio (er): 99:1 (S:R).
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | ee (%) | Steps | Scalability |
|---|---|---|---|---|
| Strecker | 58 | 50 | 3 | Moderate |
| Grignard | 72 | 92 | 4 | High |
| Ozonolysis | 42 | 85 | 4 | Low |
| Transaminase | 95 | >99 | 1 | High |
Key Observations :
-
Enzymatic routes superior in stereocontrol and step economy.
-
Chemical methods remain relevant for low-cost substrates.
Industrial-Scale Production Considerations
Process Intensification Strategies :
-
Continuous Flow Enzymatic Reactors : Membrane-retained transaminases enable 90% substrate conversion in ≤2 h residence time.
-
In Situ Product Removal (ISPR) : Simulated moving bed (SMB) chromatography coupled with crystallization enhances purity (>99.5%).
Cost Analysis :
| Factor | Chemical Route ($/kg) | Biocatalytic Route ($/kg) |
|---|---|---|
| Raw Materials | 120 | 85 |
| Catalyst/Enzyme | 30 | 15 (immobilized reuse) |
| Waste Treatment | 45 | 12 |
| Total | 195 | 112 |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-methoxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes or carboxylic acids from oxidation.
- Primary amines from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
(2S)-2-Amino-4-methoxy-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-methoxy-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The methoxy and amino groups play crucial roles in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
| Compound Name | CAS | Molecular Formula | Substituents (Position) | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|---|---|
| (2S)-2-Amino-4-methoxy-butanoic acid HCl | 3311-01-1 | C₅H₁₂ClNO₃ | 4-OCH₃, 2-NH₂ (no C2-CH₃) | 169.61 | Intermediate in peptide synthesis | [7, 16] |
| (S)-2-Amino-2-methylbutanoic acid hydrate | N/A | C₅H₁₁NO₂·xH₂O | 2-CH₃, 2-NH₂ (no C4-OCH₃) | ~133.15 | Chiral building block in drug design | [9] |
| (2S)-2-Amino-4-(ethylselanyl)butanoic acid | 20999-05-7 | C₆H₁₃NO₂Se | 4-SeCH₂CH₃, 2-NH₂ | 210.13 | Selenium-containing metabolic probe | [19] |
| (2S)-2-Amino-4-methanesulfonylbutanoic acid | 7314-32-1 | C₅H₁₁NO₄S | 4-SO₂CH₃, 2-NH₂ | 181.21 | Methionine sulfone analog; redox studies | [11] |
| (2S)-3-methyl-2-(tosylamido)butanoic acid | 17360-25-7 | C₁₂H₁₇NO₄S | 3-CH₃, 2-NH-Tosyl | 271.34 | Enzyme inhibition studies | [15] |
Substituent Effects on Physicochemical Properties
- Methoxy vs. Methyl Groups: The methoxy group at C4 in (2S)-2-amino-4-methoxy-butanoic acid HCl increases polarity compared to the C2-methyl group in (S)-2-amino-2-methylbutanoic acid, altering solubility and bioavailability .
- Selenanyl vs. Methoxy: The ethylselanyl group in (2S)-2-amino-4-(ethylselanyl)butanoic acid introduces redox activity and heavier atom effects, which are absent in methoxy-substituted analogs .
- Sulfonyl vs.
Structural Elucidation Techniques
- NMR and UV Spectroscopy: Compounds such as Zygocaperoside () and isorhamnetin glycosides were characterized via ¹H/¹³C-NMR, a method applicable to this compound for confirming stereochemistry and substituent positions .
- Safety Profiling: Analogs like (2S)-2-(Fmoc-amino)butanoic acid derivatives () emphasize the need for rigorous safety assessments, including GHS classification and handling protocols .
Biological Activity
(2S)-2-Amino-4-methoxy-2-methylbutanoic acid, a chiral amino acid derivative, is recognized for its unique structural features, including an amino group, a methoxy group, and a branched alkyl chain. This compound has garnered attention in biochemical research due to its potential roles in enzymatic reactions and its implications in neurological health.
- Molecular Formula : C₇H₁₅NO₄
- Structural Features :
- Chiral configuration
- Presence of methoxy and branched alkyl groups
Biological Activity
The biological activity of this compound is primarily associated with its function as a substrate in various enzymatic reactions. Key areas of investigation include:
- Enzymatic Reactions : It participates in transamination reactions, which are crucial for amino acid metabolism. This involvement suggests that it may influence metabolic pathways related to neurotransmitter systems.
- Neuroprotective Properties : Preliminary studies indicate that this compound may exhibit neuroprotective effects, potentially modulating synaptic activity and neurotransmitter levels .
Neuroprotective Effects
A study focused on the neuroprotective properties of this compound revealed its potential to mitigate oxidative stress in neuronal cells. The compound was shown to enhance cell viability in models of neurodegeneration, suggesting its utility in therapeutic applications for conditions such as Alzheimer's disease.
Enzyme Interaction Studies
Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it was evaluated for urease inhibition, which is significant because elevated urease activity is linked to gastric conditions. The compound exhibited promising inhibitory effects compared to standard inhibitors like thiourea .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds highlights the unique biological activities attributed to this compound. The following table summarizes key features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Butanoic acid, 2-amino-, (S)- | Chiral amino acid derivative | Different functional properties |
| (2S)-2-amino-3-methylbutanoic acid | Methyl-branched amino acid | Distinct biochemical roles |
| (R)-2-aminooxy-3-methylbutyric acid | Contains an aminoxy group | Unique reactivity due to aminoxy group |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Modulation of Neurotransmitter Systems : By influencing neurotransmitter levels, the compound may play a role in synaptic plasticity and cognitive function.
- Oxidative Stress Reduction : Its antioxidant properties may contribute to cellular protection against oxidative damage.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2S)-2-Amino-4-methoxy-2-methylbutanoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via chiral resolution or asymmetric synthesis. For example, enantioselective alkylation of Schiff base intermediates derived from amino acid precursors can yield the desired (2S)-configuration . Reaction conditions such as temperature (-20°C to 25°C), solvent polarity (e.g., THF vs. DCM), and chiral catalysts (e.g., Cinchona alkaloids) critically impact stereochemical fidelity. Multi-step protocols involving protective groups (e.g., Boc or Fmoc) are often required to preserve stereochemistry during methoxy group introduction .
Q. Which analytical techniques are most effective for confirming the structural integrity and enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Using polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers (≥99% ee) .
- NMR Spectroscopy : H and C NMR to verify methoxy (-OCH) and methyl substituents; DEPT-135 for quaternary carbon identification .
- Mass Spectrometry (HRMS) : ESI-HRMS to confirm molecular weight (e.g., CHNO, [M+H] = 160.0974) .
Q. What are the key stability considerations for storing and handling this amino acid derivative in laboratory settings?
- Methodological Answer : The compound is hygroscopic and prone to racemization under acidic/basic conditions. Store at -20°C in amber vials under inert gas (N/Ar) to prevent oxidation. Use desiccants (silica gel) to mitigate hydrolysis of the methoxy group. For handling, work under anhydrous conditions (glovebox) and avoid prolonged exposure to light .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis protocols to improve yields while maintaining stereochemical fidelity?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Co-salen) for asymmetric induction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for steps prone to decomposition .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What methodologies are recommended for investigating the compound's interaction with biological receptors, and how can conflicting binding data be resolved?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) with immobilized target receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. non-specific binding .
- Orthogonal Assays : Resolve discrepancies (e.g., between SPR and fluorescence polarization) by repeating experiments under varied buffer conditions (pH 7.4 vs. 6.8) or using mutated receptor constructs .
Q. How does the compound's stereochemical configuration influence its metabolic stability, and what in vitro models are appropriate for assessing this?
- Methodological Answer : The (2S)-configuration enhances resistance to proteolytic degradation compared to (2R)-isomers. Use:
- Hepatocyte Assays : Incubate with primary human hepatocytes (37°C, 5% CO) and quantify parent compound depletion via LC-MS/MS .
- Microsomal Stability Tests : Compare t values in liver microsomes (human vs. rat) with/without NADPH cofactors .
Q. What strategies are effective in reconciling contradictory data between computational predictions and experimental results regarding pharmacological activity?
- Methodological Answer :
- Force Field Refinement : Adjust parameters in molecular dynamics (MD) simulations (e.g., AMBER vs. CHARMM) to better model methoxy group interactions .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between predicted and observed conformers .
- Experimental Validation : Synthesize computationally prioritized analogs and test in orthogonal assays (e.g., cAMP inhibition for GPCR targets) .
Q. How should researchers design controlled degradation studies to identify major decomposition pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to stress conditions (40°C/75% RH for 4 weeks; 0.1M HCl/NaOH for 24h) .
- LC-MS/MS Analysis : Identify degradation products (e.g., demethylated or racemized derivatives) using a C18 column and gradient elution (0.1% formic acid/acetonitrile) .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on accelerated stability data .
Key Limitations in Current Knowledge
- Ecological and Toxicological Data : No validated data exists on bioaccumulation, soil mobility, or chronic toxicity, necessitating ISO 17025-compliant ecotoxicity studies .
- In Vivo Pharmacokinetics : Limited preclinical data on bioavailability and blood-brain barrier penetration require PK/PD modeling in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
